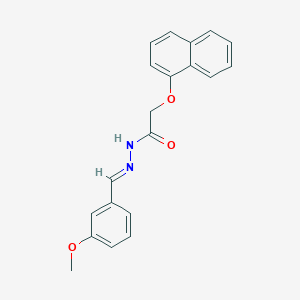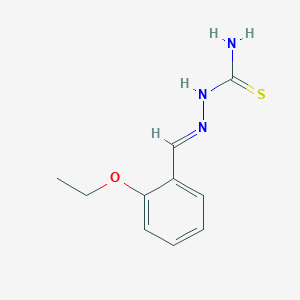
2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)benzoic acid is an organic compound that features a benzoic acid core with a piperazine ring substituted with a 4-chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)benzoic acid typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 4-chlorobenzyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 4-chlorobenzyl chloride under basic conditions.
Condensation Reaction: The substituted piperazine is then condensed with 2-formylbenzoic acid. This step involves the formation of an imine linkage between the piperazine nitrogen and the aldehyde group of 2-formylbenzoic acid.
Final Product Formation: The resulting imine is then hydrolyzed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Reduction: The imine linkage can be reduced to form secondary amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can react with the chlorobenzyl group under basic conditions.
Major Products
Oxidation: Carboxylate salts.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)benzoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting or activating their function. The chlorobenzyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic Acid: Shares the chlorobenzyl group but lacks the piperazine ring.
Piperazine Derivatives: Compounds like 1-benzylpiperazine (BZP) have similar structural features but different substituents.
Uniqueness
2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)benzoic acid is unique due to the combination of its benzoic acid core, piperazine ring, and chlorobenzyl substituent. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
CAS No. |
303105-25-1 |
|---|---|
Molecular Formula |
C19H20ClN3O2 |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
2-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]benzoic acid |
InChI |
InChI=1S/C19H20ClN3O2/c20-17-7-5-15(6-8-17)14-22-9-11-23(12-10-22)21-13-16-3-1-2-4-18(16)19(24)25/h1-8,13H,9-12,14H2,(H,24,25)/b21-13+ |
InChI Key |
FLBXWTWXPDPMRR-FYJGNVAPSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,5-Dimethyl-phenylamino)-methyl]-isoindole-1,3-dione](/img/structure/B11988715.png)
![7-(2-chlorobenzyl)-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11988720.png)
![N'-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide](/img/structure/B11988724.png)

![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate](/img/structure/B11988730.png)
![2-(4-Bromophenyl)-9-chloro-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988735.png)
![4-methyl-N'-[(E)-(4-methylphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11988748.png)
![N-[(E)-(4-bromophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B11988761.png)






